

physical properties of 4-Hydroxy-2-nitrobenzoic acid (melting point, boiling point, pKa)

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Compound of Interest

Compound Name: 4-Hydroxy-2-nitrobenzoic acid

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An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of **4-Hydroxy-2-nitrobenzoic acid**, a significant chemical intermediate in various synthetic pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at its melting point, boiling point, and pKa. This document also outlines the general experimental methodologies for the determination of these properties.

Core Physical Properties

The physical characteristics of **4-Hydroxy-2-nitrobenzoic acid** are fundamental to its application and handling in a laboratory setting. Below is a summary of its primary physical constants.

Data Presentation

Physical Property	Value	Notes
Melting Point	230 °C[1][2]	Decomposes upon melting. Another source reports a range of 195-197 °C[3].
Boiling Point	414.0 ± 40.0 °C	This is a predicted value[1]. Experimental data is not readily available[3].
pKa	2.55 ± 0.25	This is a predicted value[1].

Experimental Protocols

Precise determination of physical properties is crucial for the characterization of a chemical compound. The following sections detail the general experimental protocols for measuring the melting point and pKa of a solid organic compound like **4-Hydroxy-2-nitrobenzoic acid**.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[4][5] A common laboratory method for determining the melting point is the capillary tube method.[6][7]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)[4][8]
- Capillary tubes (sealed at one end)[6][7]
- Thermometer
- Mortar and pestle or spatula for sample preparation[4][7]

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **4-Hydroxy-2-nitrobenzoic acid** is finely powdered.[4][7]

- **Capillary Tube Loading:** The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.[\[4\]](#)
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.[\[6\]](#)
- **Measurement:**
 - **Rapid Determination:** The sample is heated at a relatively fast rate (5-10 °C per minute) to obtain an approximate melting point range.[\[4\]](#)
 - **Accurate Determination:** The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[\[4\]](#)
- **Data Recording:** The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is reported as the melting point.[\[4\]](#)

Determination of pKa

The pKa is a measure of the acidity of a compound. For an acidic compound like **4-Hydroxy-2-nitrobenzoic acid**, it represents the pH at which the compound is 50% dissociated in solution. Spectrophotometric and potentiometric titration methods are commonly employed for pKa determination.[\[9\]](#)[\[10\]](#)

Spectrophotometric Titration Method: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound.

Apparatus:

- UV-Vis spectrophotometer with a diode array detector[\[10\]](#)[\[11\]](#)
- pH meter[\[12\]](#)
- Burette[\[12\]](#)

- Stirring plate and stir bar
- Volumetric flasks and pipettes

Procedure:

- **Solution Preparation:** A stock solution of **4-Hydroxy-2-nitrobenzoic acid** is prepared in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).[11] A series of buffer solutions of known pH are also prepared.
- **Measurement:** A constant concentration of the **4-Hydroxy-2-nitrobenzoic acid** solution is added to a series of solutions with varying pH. The UV-Vis absorption spectrum of each solution is recorded.[10]
- **Data Analysis:** The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH. The pKa can be determined from the resulting titration curve, often by finding the pH at the half-equivalence point or by fitting the data to the Henderson-Hasselbalch equation.[9][10]

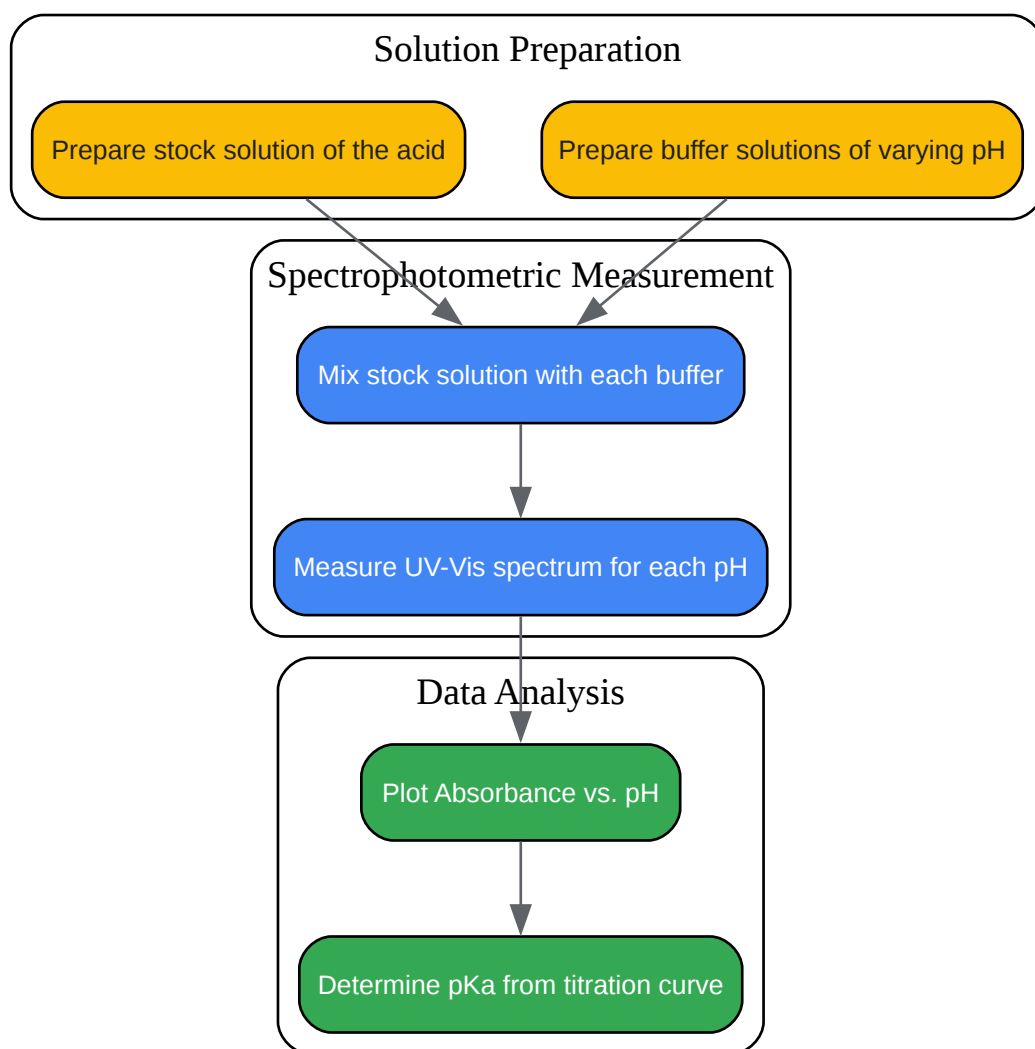
Visualizations

To further elucidate the experimental process, the following diagrams illustrate a typical workflow.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for pKa Determination via Spectrophotometry.

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